Cas no 68100-05-0 ( )

structure
Productnaam:
Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
- (2E)-2-Octen-4-ol
- (2Z)-octen-4-ol
- (Z)-2-octen-1-ol
- (Z)-2-octene-1-ol
- (Z)-2-Phenyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1,3-oxazole
- (Z)-3-methylhept-2-en-1-ol
- (Z)-oct-2-en-1-ol
- (Z)-oct-2-en-4-ol
- 2-(Z)-octen-1-ol
- 4-(2'-thiophenylmethylidene)-2-phenyl-5(4H)-oxazolone
- 4-(2'-thiophenylmethylidene)-2-phenyloxazolin-5-one
- 4-ylidene-5(4H)-oxazolone
- cis-2-octen-1-ol
- cis-Oct-2-en-4-ol
- oct-2-en-4-ol
- octene-2-ol-4
- Z-2-octen-4-ol
- 2-Phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one
- 88991-45-1
- F1425-0771
- CHEMBL1973744
- 68100-05-0
- SCHEMBL22500151
- Z31309211
- CCG-249687
- NSC157354
- CS-0357355
- (E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one
- SR-01000417461-1
- 5(4H)-Oxazolone, 2-phenyl-4-(2-thienylmethylene)-, (E)-
- (4E)-2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one
- AKOS001486587
- (4E)-2-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- NSC-157354
- SR-01000417461
- HMS558C01
- STK873996
- (4E)-2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
-
-
- Inchi: InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-9H/b12-9+
- InChI-sleutel: YWWRMWAWBUHZAY-FMIVXFBMSA-N
- LACHT: C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2
Berekende eigenschappen
- Exacte massa: 255.03547
- Monoisotopische massa: 255.035
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 397
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 66.9Ų
Experimentele eigenschappen
- Dichtheid: 1.3g/cm3
- Kookpunt: 395.6ºC at 760 mmHg
- Vlampunt: 193.1ºC
- Brekindex: 1.664
- PSA: 38.66
- LogboekP: 2.52820
Gerelateerde literatuur
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
5. Back matter
68100-05-0 ( ) Gerelateerde producten
- 1803689-01-1(2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde)
- 2098021-27-1(2-(1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 895454-46-3(3-(4-chlorobenzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide)
- 2680898-27-3(3-{(benzyloxy)carbonyl({6-ethylthieno2,3-dpyrimidin-4-yl})amino}propanoic acid)
- 2228724-19-2(3-amino-3-(1H-indol-2-yl)cyclobutan-1-ol)
- 899987-58-7(8-(2-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2228759-80-4(3-(2,3-dihydro-1H-inden-4-yl)-2,2-dimethylpropan-1-ol)
- 823829-30-7(1-4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-ylazepane)
- 476670-29-8((2Z)-3-(3-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1039805-64-5(4-bromo-2,6-dichloro-N-methylbenzene-1-sulfonamide)
Aanbevolen leveranciers
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk

Hubei Henglvyuan Technology Co., Ltd
Goudlid
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie
